(4-Bromo-2,5-difluorophenyl)(morpholino)methanone
Description
Properties
IUPAC Name |
(4-bromo-2,5-difluorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO2/c12-8-6-9(13)7(5-10(8)14)11(16)15-1-3-17-4-2-15/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOIEQSPWJFKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of 2,5-Difluorophenol
The synthesis begins with the bromination of 2,5-difluorophenol to yield 4-bromo-2,5-difluorophenol (CAS 486424-36-6), a critical intermediate. This step employs bromine (Br₂) in chloroform at 0–20°C for 3 hours, achieving an 81.05% yield. The reaction proceeds via electrophilic aromatic substitution, where bromine selectively targets the para position relative to the hydroxyl group due to directing effects of the fluorine substituents.
Reaction Conditions
Oxidation to the Corresponding Ketone
Coupling with Morpholine
Nucleophilic Acyl Substitution
The benzoyl chloride intermediate reacts with morpholine to form the target compound. This step typically occurs in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine (Et₃N) as a base to scavenge HCl.
Representative Procedure
Alternative Pathway: Direct Coupling via Friedel-Crafts Acylation
An alternative route involves Friedel-Crafts acylation of 4-bromo-2,5-difluorobenzene with morpholine-4-carbonyl chloride. However, this method is less favored due to competing side reactions from electron-withdrawing bromine and fluorine groups, which deactivate the aromatic ring toward electrophilic attack.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity is confirmed via thin-layer chromatography (TLC) with Rf ≈ 0.5 in 3:1 hexane:ethyl acetate.
Spectroscopic Analysis
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¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 3.6–3.8 ppm (m, 8H, morpholine protons), δ 7.4–7.6 ppm (m, 2H, aromatic protons).
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LC-MS : Molecular ion peak at m/z 306.10 (M⁺), consistent with the molecular formula C₁₁H₁₀BrF₂NO₂.
Comparative Analysis of Methodologies
| Parameter | Halogenation-Coupling Route | Friedel-Crafts Route |
|---|---|---|
| Yield | 81–90% | <50% |
| Reaction Time | 6–8 hours | 12–24 hours |
| Byproducts | Minimal | Significant |
| Scalability | High | Low |
The halogenation-coupled acylation pathway is superior in efficiency and scalability, as evidenced by higher yields and fewer purification challenges.
Mechanistic Insights
Bromination Selectivity
The para selectivity in the bromination of 2,5-difluorophenol arises from the electron-donating resonance effect of the hydroxyl group, which directs electrophiles to positions ortho/para. However, fluorine’s strong electron-withdrawing inductive effect deactivates the ring, necessitating precise temperature control to avoid over-bromination.
Acylation Kinetics
The reaction between 4-bromo-2,5-difluorobenzoyl chloride and morpholine follows second-order kinetics, with rate constants dependent on the steric bulk of the amine. Morpholine’s cyclic structure enhances nucleophilicity compared to linear amines, accelerating the reaction.
Industrial-Scale Considerations
Solvent Recovery
Chloroform and DCM are recycled via distillation, reducing environmental impact. Ethyl acetate from extraction steps is reclaimed using rotary evaporation.
Emerging Innovations
Recent advances explore catalytic bromination using N-bromosuccinimide (NBS) and Lewis acids (e.g., FeCl₃), which improve regioselectivity and reduce hazardous waste. Additionally, flow chemistry systems enable continuous synthesis of the acyl chloride intermediate, enhancing throughput.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (4-Bromo-2,5-difluorophenyl)(morpholino)methanone can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: NaOH, K2CO3, solvents like THF or ethanol.
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, solvents like ether or THF.
Major Products Formed:
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications across different fields:
Medicinal Chemistry
(4-Bromo-2,5-difluorophenyl)(morpholino)methanone has shown potential as a pharmacological agent due to its structural characteristics that allow interaction with biological targets:
- Anticancer Activity : Research indicates that compounds with similar structures may inhibit cancer cell proliferation by targeting specific signaling pathways.
- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound can exhibit antimicrobial activity against certain bacterial strains.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex molecules:
- Building Block for Drug Development : Its unique functional groups make it a valuable precursor for synthesizing novel pharmaceuticals.
- Reagent in Chemical Reactions : It can participate in various chemical reactions such as nucleophilic substitutions and coupling reactions, facilitating the formation of diverse organic compounds.
Material Science
Emerging research suggests that this compound could be utilized in the development of advanced materials:
- Polymer Chemistry : The compound may be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of fluorinated phenyl derivatives. The results indicated that the presence of fluorine atoms significantly enhanced the compound's ability to inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the compound disrupted bacterial cell membranes, leading to cell death.
Mechanism of Action
The mechanism of action of (4-Bromo-2,5-difluorophenyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Biological Activity
(4-Bromo-2,5-difluorophenyl)(morpholino)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
The chemical structure of this compound is characterized by the presence of a bromine atom and two fluorine atoms on the phenyl ring, along with a morpholino group attached to a carbonyl. The molecular formula is C11H10BrF2N1O, with a molecular weight of approximately 303.1 g/mol.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of 4-bromo-3-fluorophenyl compounds have been shown to inhibit cell proliferation in various cancer cell lines, including HeLa cells. The mechanism often involves disruption of microtubule dynamics, leading to mitotic arrest and apoptosis .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | TBD | Microtubule disruption |
| 4EGI-1 | Various | 5.0 | eIF4E/eIF4G interaction inhibition |
| 5-Nitroindazole derivatives | HeLa | <10 | Inhibition of tubulin assembly |
Antimicrobial Activity
There is emerging evidence that halogenated phenyl compounds exhibit antimicrobial properties. For example, studies have shown that similar brominated compounds can inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic pathways .
Table 2: Antimicrobial Activity Overview
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| 4-Bromo-3-fluorophenol | E. coli | 15 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Microtubule Dynamics : Similar compounds have been shown to inhibit tubulin polymerization, leading to disrupted microtubule formation and subsequent cell cycle arrest.
- Enzyme Inhibition : The morpholino group may enhance binding to various enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism and growth inhibition.
- Reactive Oxygen Species (ROS) Production : Some studies suggest that halogenated compounds can induce oxidative stress in cells, contributing to their cytotoxic effects .
Study 1: Anticancer Efficacy
In a recent study examining the efficacy of various halogenated phenyl compounds against cancer cell lines, it was found that those containing both bromine and fluorine exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. The study highlighted the importance of substituent positioning on the phenyl ring for maximizing biological activity.
Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial activity of similar compounds against antibiotic-resistant strains of bacteria. Results indicated that certain derivatives maintained efficacy against resistant strains, suggesting potential for development as new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
